KW-2449

説明

FLT3/ABL/Aurora Kinase Inhibitor KW-2449 is an orally available inhibitor of FMS-related tyrosine kinase 3 (FLT3, STK1, or FLK2), the tyrosine kinase ABL, and aurora kinases, with potential antineoplastic activity. Upon administration, FLT3/ABL/Aurora kinase inhibitor this compound specifically binds to and inhibits both wild-type and mutated forms of FLT3, ABL and aurora kinases, which both interferes with the activation of signal transduction pathways mediated by these kinases and reduces the proliferation of susceptible cancer cells. FLT3 and ABL kinases are upregulated in certain tumor cells and play important roles in tumor cell proliferation and metastasis. Aurora kinases, serine-threonine kinases overexpressed by a wide variety of cancer cell types, play essential roles in mitotic checkpoint control.

This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

has both multikinase inhibitory activity and antineoplastic activity; structure in first source

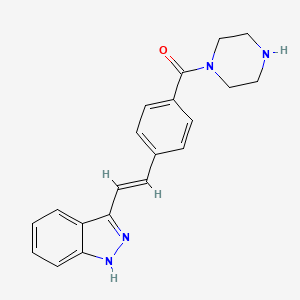

Structure

3D Structure

特性

IUPAC Name |

[4-[(E)-2-(1H-indazol-3-yl)ethenyl]phenyl]-piperazin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O/c25-20(24-13-11-21-12-14-24)16-8-5-15(6-9-16)7-10-19-17-3-1-2-4-18(17)22-23-19/h1-10,21H,11-14H2,(H,22,23)/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLKKYCXAOBSRM-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC=C(C=C2)C=CC3=NNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1)C(=O)C2=CC=C(C=C2)/C=C/C3=NNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701026046 | |

| Record name | (4-((1E)-2-(1H-Indazol-3-yl)ethenyl)phenyl)-1-piperazinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701026046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

841258-76-2, 1000669-72-6 | |

| Record name | KW-2449 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0841258762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KW 2449 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000669726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-((1E)-2-(1H-Indazol-3-yl)ethenyl)phenyl)-1-piperazinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701026046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KW-2449 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2D9N67F58G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

KW-2449 in Acute Myeloid Leukemia: A Technical Overview of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of KW-2449, a multi-kinase inhibitor, in the context of Acute Myeloid Leukemia (AML). While the clinical development of this compound was discontinued due to unfavorable pharmacokinetic properties, a review of its preclinical and early clinical data offers valuable insights into targeting key signaling pathways in leukemia.[1] This document summarizes the core mechanism, presents quantitative data, outlines relevant experimental protocols, and visualizes the signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is a potent, orally bioavailable, multi-targeted kinase inhibitor.[2][3] Its primary mechanism of action in AML is the inhibition of constitutively activated FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in AML and associated with a poor prognosis.[2][3][4] Specifically, this compound targets the internal tandem duplication (ITD) mutations of FLT3 (FLT3/ITD).[2][4]

Beyond FLT3, this compound exhibits inhibitory activity against a spectrum of other kinases implicated in cancer, including:

-

ABL kinase: Including the T315I mutation that confers resistance to imatinib.[5][6]

-

Aurora kinases: Specifically Aurora A, which plays a critical role in cell cycle regulation.[3][5]

-

FGFR1 (Fibroblast Growth Factor Receptor 1). [3]

This multi-targeted profile allows this compound to exert anti-leukemic effects through several mechanisms, including the induction of G1 or G2/M cell cycle arrest and apoptosis.[3][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (μmol/L) | Reference |

| FLT3 | 0.007 | [3] |

| Abl | 0.014 | [3] |

| Abl-T315I | 0.004 | [3][6] |

| FGFR1 | 0.036 | [3] |

| Aurora A | 0.048 | [3][6] |

| c-Src | 0.15 - 0.40 | [3] |

| JAK2 | 0.15 - 0.40 | [3] |

| c-Kit | 0.15 - 0.40 | [3] |

Table 2: In Vitro Cellular Activity of this compound

| Cell Line | Genotype | Assay | Value (μmol/L) | Reference |

| MOLM-13 | FLT3-ITD (+) | GI50 | 0.01 - 0.02 | [3] |

| 32D/FLT3-ITD | FLT3-ITD (+) | GI50 | < 0.05 | [3] |

| 32D/FLT3-D835Y | FLT3-D835Y (+) | GI50 | < 0.05 | [3] |

| RS4;11 | FLT3 wild type | GI50 | 0.23 | [3] |

| K562 | BCR-ABL (+) | GI50 | 0.2 - 0.6 | [6] |

| TCC-Y | BCR-ABL (+) | GI50 | 0.2 - 0.6 | [6] |

| TCC-Y/sr | BCR-ABL/T315I (+) | GI50 | 0.2 - 0.6 | [6] |

| Molm-14 | FLT3/ITD (+) | IC50 (P-FLT3) | 0.0131 | [2] |

| Molm-14 | FLT3/ITD (+) | IC50 (P-FLT3 in plasma) | 0.144 | [2] |

Signaling Pathways and Experimental Workflows

FLT3 Signaling Pathway Inhibition by this compound

The diagram below illustrates the mechanism of this compound in inhibiting the FLT3 signaling pathway in AML cells with FLT3-ITD mutations.

Caption: this compound inhibits constitutively active FLT3-ITD, blocking downstream STAT5 phosphorylation and subsequent gene transcription driving leukemic cell proliferation and survival.

Aurora Kinase Inhibition in FLT3 Wild-Type AML

In AML cells lacking FLT3 mutations, this compound's anti-proliferative effects can be attributed to its inhibition of Aurora kinases.

Caption: this compound inhibits Aurora A kinase, leading to reduced Histone H3 phosphorylation, G2/M arrest, and subsequent apoptosis in FLT3 wild-type leukemia cells.

General Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical workflow for the preclinical assessment of a kinase inhibitor like this compound.

Caption: A general workflow for the preclinical evaluation of this compound, progressing from in vitro biochemical and cellular assays to in vivo xenograft models.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Kinase Inhibition Assay (Biochemical)

-

Objective: To determine the concentration of this compound that inhibits 50% of the enzymatic activity (IC50) of target kinases.

-

Protocol:

-

Recombinant human kinase enzymes (e.g., FLT3, Abl, Aurora A) are incubated with a specific peptide substrate and ATP in a kinase reaction buffer.

-

This compound is serially diluted and added to the reaction mixture.

-

The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 60 minutes).

-

The amount of phosphorylated substrate is quantified using methods such as radioactive filter binding assays (³³P-ATP) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

-

Cell Viability Assay (MTT Assay)

-

Objective: To determine the concentration of this compound that inhibits 50% of cell growth (GI50).

-

Protocol:

-

AML cells (e.g., MOLM-13, RS4;11) are seeded in 96-well plates at a density of 1 x 10⁴ cells/well.

-

Cells are treated with increasing concentrations of this compound or vehicle control (DMSO) and incubated for 48-72 hours.[2]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.

-

The formazan crystals are solubilized with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

The absorbance is measured at 570 nm using a microplate reader.

-

GI50 values are calculated from dose-response curves.

-

Western Blot Analysis for Phosphoprotein Levels

-

Objective: To assess the effect of this compound on the phosphorylation status of target kinases and downstream signaling proteins.

-

Protocol:

-

AML cells are treated with various concentrations of this compound for a specified duration (e.g., 2-4 hours).

-

Cells are harvested, washed with PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-FLT3, FLT3, p-STAT5, STAT5, p-Histone H3).

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Cell Cycle Analysis

-

Objective: To determine the effect of this compound on cell cycle distribution.

-

Protocol:

-

Cells are treated with this compound for 24-48 hours.

-

Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

Fixed cells are washed and resuspended in PBS containing RNase A and propidium iodide (PI).

-

The DNA content of the cells is analyzed by flow cytometry.

-

The percentage of cells in G0/G1, S, and G2/M phases is determined using cell cycle analysis software.

-

Apoptosis Assay (Annexin V/PI Staining)

-

Objective: To quantify the induction of apoptosis by this compound.

-

Protocol:

-

Cells are treated with this compound for 48 hours.

-

Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

FITC-conjugated Annexin V and propidium iodide (PI) are added to the cells.

-

The mixture is incubated in the dark for 15 minutes at room temperature.

-

The stained cells are analyzed by flow cytometry.

-

The percentage of apoptotic cells (Annexin V-positive) is quantified.

-

In Vivo Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Protocol:

-

Immunocompromised mice (e.g., SCID or NOD/SCID) are subcutaneously or intravenously inoculated with human AML cells (e.g., MOLM-13).[3]

-

When tumors become palpable or leukemia is established, mice are randomized into treatment and control groups.

-

This compound is administered orally at various doses (e.g., 2.5 to 20 mg/kg, twice daily) for a defined period (e.g., 14 days).[3]

-

Tumor volume is measured regularly with calipers.

-

At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., western blotting, immunohistochemistry).

-

In survival studies, mice are monitored for signs of morbidity, and survival time is recorded.

-

Clinical Development and Outlook

A Phase I clinical trial (NCT00346632) of this compound was conducted in patients with relapsed or refractory AML and other hematological malignancies.[2][4][7] The study revealed that this compound is rapidly metabolized in humans to a major metabolite, M1, which is 3.6-fold less potent than the parent compound.[2] While the combination of this compound and M1 could inhibit FLT3 in patients, this inhibition was transient.[2][4][8] The failure to achieve sustained target inhibition, coupled with unfavorable pharmacokinetic properties, led to the discontinuation of its clinical development.[1]

Despite its clinical outcome, the study of this compound underscores the therapeutic potential of multi-kinase inhibitors in AML and highlights the critical importance of achieving sustained target inhibition for clinical efficacy. The insights gained from this compound continue to inform the development of next-generation kinase inhibitors for the treatment of AML.

References

- 1. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A pharmacodynamic study of the FLT3 inhibitor this compound yields insight into the basis for clinical response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. ashpublications.org [ashpublications.org]

- 5. This compound, a novel multikinase inhibitor, suppresses the growth of leukemia cells with FLT3 mutations or T315I-mutated BCR/ABL translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. A pharmacodynamic study of the FLT3 inhibitor this compound yields insight into the basis for clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]

KW-2449 FLT3 inhibitor discovery and development

An In-depth Technical Guide to the Discovery and Development of KW-2449, a Multi-Kinase FLT3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the multi-kinase inhibitor this compound, with a primary focus on its activity as an inhibitor of FMS-like tyrosine kinase 3 (FLT3). This compound was developed to target hematological malignancies, particularly Acute Myeloid Leukemia (AML), where activating mutations in FLT3 are a common and poor prognostic factor.[1][2][3][4] This guide details the compound's mechanism of action, preclinical efficacy, and clinical development, presenting quantitative data in structured tables, outlining key experimental methodologies, and visualizing complex biological pathways and workflows.

Mechanism of Action

This compound is an orally available, multi-targeted kinase inhibitor with potent activity against FLT3, ABL, ABL-T315I, and Aurora kinases.[5][6][7][8] Its primary therapeutic rationale in AML is the inhibition of constitutively activated FLT3, which is present in approximately 30-40% of patients.[1]

-

In FLT3-Mutated Leukemia: In leukemia cells harboring FLT3 mutations (e.g., internal tandem duplication, ITD), this compound directly inhibits the autophosphorylation of the FLT3 kinase.[8][9] This blockade disrupts downstream signaling through pathways like STAT5, leading to cell cycle arrest in the G1 phase and the induction of apoptosis.[5][8][9]

-

In FLT3 Wild-Type Leukemia: In leukemia cells with wild-type FLT3, the anti-proliferative effects of this compound are largely attributed to its inhibition of Aurora kinases.[1][5] This leads to a reduction in the phosphorylation of Histone H3, a key substrate of Aurora B kinase, resulting in G2/M phase cell cycle arrest and subsequent apoptosis.[5][8][9]

-

In Imatinib-Resistant Leukemia: this compound also potently inhibits the T315I "gatekeeper" mutation of the BCR-ABL fusion protein, which confers resistance to imatinib in Chronic Myeloid Leukemia (CML).[5][9] This dual-action suggests its potential in treating imatinib-resistant leukemias through the simultaneous downregulation of BCR/ABL and Aurora kinases.[8][9]

The following diagram illustrates the primary signaling pathway inhibited by this compound in FLT3-mutated cancer cells.

In Vitro Activity & Data

This compound demonstrates potent inhibitory activity against several key kinases and proliferation of various leukemia cell lines. The inhibitory activity of this compound is notably unaffected by the presence of human plasma proteins like α1-acid glycoprotein.[7][8][9]

Quantitative Data: Kinase Inhibition & Cell Growth

The following tables summarize the in vitro potency of this compound and its primary metabolite, M1.

Table 1: Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Reference(s) |

|---|---|---|

| FLT3 | 6.6 | [5][7][9] |

| FLT3 (D835Y) | 1 | [9] |

| ABL | 14 | [5][7][9] |

| ABL (T315I) | 4 | [5][7][9] |

| Aurora A | 48 | [5] |

| FGFR1 | 36 | [1][9] |

| c-Src | 150-400 | [1] |

| JAK2 | 150-400 | [1] |

| c-Kit | 150-400 | [1] |

| PDGFRβ | >1000 | [9] |

| IGF-1R | >1000 | [9] |

| EGFR | >1000 |[9] |

Table 2: Cellular Growth Inhibitory Activity (GI50) of this compound

| Cell Line | FLT3 Status | GI50 (µM) | Reference(s) |

|---|---|---|---|

| MOLM-13 | FLT3-ITD | 0.024 | [7] |

| MV4;11 | FLT3-ITD | 0.011 | [7] |

| 32D (FLT3-ITD) | FLT3-ITD | 0.024 | [7] |

| 32D (FLT3-D835Y) | FLT3-TKD | 0.046 | [7] |

| 32D (WT-FLT3 + FL) | Wild-Type (Stimulated) | 0.014 | [7] |

| RS4;11 | Wild-Type | 0.23 |[1] |

Table 3: Comparative Activity of this compound and Metabolite M1

| Assay | Compound | IC50 (nM) | Reference(s) |

|---|---|---|---|

| p-FLT3 Inhibition (Molm-14 cells) | This compound | 13.1 | [10] |

| p-FLT3 Inhibition (Molm-14 cells) | M1 | 40.9 |[10] |

Experimental Protocol: Western Blot for FLT3 and STAT5 Phosphorylation

This protocol describes the method used to determine the dose-dependent inhibition of FLT3 and STAT5 phosphorylation by this compound in leukemia cells.[9][10]

-

Cell Culture and Treatment: Culture leukemia cells (e.g., MOLM-13 or Molm-14) in appropriate media. Treat cells with varying concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 2-4 hours).

-

Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cell pellet in lysis buffer (e.g., 20 mM Tris pH 7.4, 100 mM NaCl, 1% Igepal, 1 mM EDTA) supplemented with protease and phosphatase inhibitors (e.g., 2 mM NaVO₄) for 30 minutes on a rocker at 4°C.[9]

-

Protein Quantification: Clarify the lysate by centrifugation at 16,000 x g. Determine the protein concentration of the supernatant using a standard protein assay (e.g., Bio-Rad Protein Assay).

-

Immunoprecipitation (for p-FLT3):

-

Incubate a portion of the cell lysate (e.g., 500 µg) with an anti-FLT3 antibody overnight at 4°C.

-

Add Protein A Sepharose beads and incubate for an additional 2 hours to capture the antibody-protein complex.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

-

Sample Preparation: Resuspend the immunoprecipitated beads (for p-FLT3) or a whole-cell lysate aliquot (e.g., 50 µg for p-STAT5 and total proteins) in Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE and Western Blot:

-

Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20).

-

Incubate the membrane with primary antibodies specific for phospho-FLT3, total FLT3, phospho-STAT5, and total STAT5 overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Analysis: Quantify band densities to determine the dose-dependent decrease in the phosphorylated form of each protein relative to the total protein.

In Vivo Efficacy

The anti-leukemic activity of this compound has been confirmed in preclinical animal models.

Quantitative Data: In Vivo Tumor Growth Inhibition

Oral administration of this compound demonstrated significant, dose-dependent anti-tumor effects in a subcutaneous MOLM-13 xenograft model in SCID mice.

Table 4: In Vivo Efficacy in MOLM-13 Xenograft Model

| Dose (mg/kg, oral, bid) | Outcome | Reference(s) |

|---|---|---|

| 2.5 - 20 | Dose-dependent tumor growth inhibition | [1] |

| 20 | Complete remission in all mice |[1] |

Notably, these therapeutic effects were achieved with minimal bone marrow suppression and no significant loss of body weight, indicating a favorable safety profile in these models.[1][8][9]

Experimental Protocol: Subcutaneous Xenograft Mouse Model

This protocol outlines the general procedure for evaluating the in vivo efficacy of this compound.[1]

-

Cell Implantation: Subcutaneously inoculate immunodeficient mice (e.g., SCID mice) with a suspension of human leukemia cells (e.g., 1 x 10⁷ MOLM-13 cells).

-

Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).

-

Randomization and Dosing: Randomize mice into treatment and control groups. Administer this compound orally, twice daily (bid), for a defined period (e.g., 14 days). The control group receives a vehicle solution.

-

Monitoring: Monitor tumor volume (using caliper measurements) and body weight regularly throughout the study.

-

Pharmacodynamic (PD) Analysis: At specified time points after the final dose, collect tumor and blood samples to analyze the phosphorylation status of FLT3 and STAT5 to correlate target inhibition with anti-tumor response.

-

Endpoint and Analysis: The study endpoint may be a fixed duration or when tumors in the control group reach a predetermined size. Calculate tumor growth inhibition (TGI) and assess statistical significance between groups.

Pharmacokinetics, Metabolism, and Clinical Development

This compound advanced into Phase 1 clinical trials in patients with relapsed or refractory leukemias.[1][3][9][11]

Pharmacokinetics and Metabolism

Preclinical and clinical studies revealed that this compound is rapidly absorbed after oral administration, with peak plasma levels achieved around 2 hours post-dose.[3][10] It is converted to a major, but less potent, metabolite known as M1 by monoamine oxidase-B (MAO-B) and aldehyde oxidase.[3][9][10] The metabolite M1 is approximately 3.6-fold less potent than the parent compound in inhibiting FLT3 phosphorylation.[10] Both this compound and M1 have short half-lives of approximately 2.5 to 4.9 hours and 2.6 to 6.6 hours, respectively.[3][10]

Table 5: Phase 1 Human Pharmacokinetic Parameters (Day 1)

| Daily Dose (mg) | N | This compound Cmax (ng/mL) | M1 Cmax (ng/mL) | This compound AUC (ng*h/mL) | M1 AUC (ng*h/mL) |

|---|---|---|---|---|---|

| 25 | 7 | 24.5 | 204.4 | 68.6 | - |

| 100 | 9 | 74.1 | 693 | 241.4 | - |

| 200 | 3 | 111.3 | 593.2 | 290.3 | - |

| 300 | 3 | 264 | 1865 | 413.8 | - |

| 400 | 3 | 387.2 | 2130 | 491.7 | - |

| 500 | 5 | 515.0 | 2867 | 420.3 | - |

Data adapted from a Phase 1 clinical trial. Doses were administered in two divided doses daily.[10]

Clinical Trial and Pharmacodynamics

A Phase 1 dose-escalation study (NCT00346632) evaluated this compound in 37 patients at daily doses from 25 mg to 500 mg.[3][10] The study showed modest clinical activity, with transient reductions in peripheral blast counts observed in some patients.[2][4][12]

A key component of the trial was the use of a Plasma Inhibitory Activity (PIA) assay to quantitatively measure FLT3 inhibition in patient samples.[3][13] The results showed that while FLT3 phosphorylation was inhibited, the effect was transient, returning to baseline by 12 hours post-dose, consistent with the drug's short half-life.[2][3][4][13] This failure to achieve sustained target inhibition was suggested as a primary reason for the limited clinical responses.[2][4][12][13]

The workflow for the crucial PIA assay is depicted below.

Conclusion

This compound is a potent, orally bioavailable multi-kinase inhibitor with significant preclinical activity against leukemias driven by FLT3 mutations, wild-type FLT3 overexpression, and imatinib-resistant BCR-ABL. It effectively inhibits the FLT3/STAT5 signaling axis and, through its action on Aurora kinases, induces cell cycle arrest and apoptosis via multiple mechanisms.[8][9] While early clinical trials demonstrated successful target engagement, the pharmacokinetics of the compound, specifically its short half-life, resulted in transient target inhibition that was insufficient to produce durable clinical responses.[2][4] The development of this compound underscores the critical importance of achieving sustained target suppression for the clinical success of kinase inhibitors and highlights the value of quantitative pharmacodynamic assays, like the PIA, in guiding drug development.[12][13]

References

- 1. ashpublications.org [ashpublications.org]

- 2. A pharmacodynamic study of the FLT3 inhibitor this compound yields insight into the basis for clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. ashpublications.org [ashpublications.org]

- 5. apexbt.com [apexbt.com]

- 6. Facebook [cancer.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound, a novel multikinase inhibitor, suppresses the growth of leukemia cells with FLT3 mutations or T315I-mutated BCR/ABL translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. A pharmacodynamic study of the FLT3 inhibitor this compound yields insight into the basis for clinical response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 12. FLT3 inhibitors: A Story of the Old and the New - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ashpublications.org [ashpublications.org]

The Target Profile of KW-2449: A Multi-Kinase Inhibitor in Oncology

For Researchers, Scientists, and Drug Development Professionals

KW-2449 is an orally available, multi-targeted kinase inhibitor with significant potential in the treatment of various hematological malignancies.[1] Its primary mechanism of action involves the inhibition of several key kinases implicated in cancer cell proliferation, survival, and resistance to therapy. This technical guide provides an in-depth overview of the target profile of this compound, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing its complex signaling interactions.

Core Target Profile and Potency

This compound exhibits potent inhibitory activity against FMS-related tyrosine kinase 3 (FLT3), Abelson murine leukemia viral oncogene homolog 1 (ABL), and Aurora kinases.[1][2] Notably, it is effective against both wild-type and mutated forms of FLT3 and ABL, including the imatinib-resistant ABL-T315I mutation.[2][3] The compound also demonstrates modest potency towards Fibroblast Growth Factor Receptor 1 (FGFR1) while showing minimal effect on other kinases such as PDGFRβ, IGF-1R, and EGFR at similar concentrations.[4][5]

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Reference |

| FLT3 | 6.6 | [4][6] |

| ABL | 14 | [2][6] |

| ABL (T315I mutant) | 4 | [2][6] |

| Aurora A | 48 | [2][6] |

| Aurora B | 48 (inferred) | [4] |

| FGFR1 | 36 | [5] |

| c-Src | 150-400 | [5] |

| JAK2 | 150-400 | [5] |

| c-Kit | 150-400 | [5] |

Table 2: Cellular Growth Inhibitory Activity of this compound

| Cell Line | FLT3 Status | GI50 (µM) | Reference |

| MOLM-13 | FLT3-ITD | 0.024 | [6] |

| MV4;11 | FLT3-ITD | 0.011 | [6] |

| 32D/FLT3-ITD | FLT3-ITD | 0.024 | [6] |

| 32D/FLT3-D835Y | FLT3-D835Y | 0.046 | [6] |

| 32D/WT-FLT3 + FL | WT-FLT3 | 0.014 | [6] |

| RS4;11 | WT-FLT3 | 0.23 | [5] |

Mechanism of Action and Signaling Pathways

This compound exerts its anti-leukemic effects through distinct mechanisms depending on the genetic context of the cancer cells.

In FLT3-Mutated Leukemia:

In leukemia cells harboring FLT3 mutations, such as the internal tandem duplication (FLT3-ITD), this compound directly inhibits the constitutive activation of the FLT3 kinase.[3][4] This leads to the downstream suppression of signal transducer and activator of transcription 5 (STAT5) phosphorylation, a critical signaling node for cell proliferation and survival in these cancers.[4][5] The ultimate cellular consequences are G1 cell cycle arrest and the induction of apoptosis.[2][4]

In FLT3 Wild-Type Leukemia:

In leukemia cells with wild-type FLT3, the anti-proliferative effects of this compound are primarily attributed to the inhibition of Aurora kinases.[2][5] This leads to a reduction in the phosphorylation of histone H3, a key substrate of Aurora B kinase, resulting in G2/M cell cycle arrest and subsequent apoptosis.[2][5]

In Imatinib-Resistant CML:

This compound demonstrates significant activity against imatinib-resistant Chronic Myeloid Leukemia (CML) cells, particularly those expressing the T315I mutation in the BCR-ABL fusion protein.[2][3] By simultaneously inhibiting both BCR-ABL and Aurora kinases, this compound can overcome resistance mechanisms that render single-target ABL inhibitors ineffective.[3]

Experimental Protocols

Detailed methodologies for key experiments are outlined below, synthesized from published preclinical and clinical studies.

Protocol 1: In Vitro Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified target kinases.

-

Methodology:

-

Recombinant human kinases (e.g., FLT3, ABL, Aurora A) are incubated with a specific peptide substrate and ATP in a reaction buffer.

-

This compound is added in a series of dilutions to determine its effect on kinase activity.

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

The amount of phosphorylated substrate is quantified, typically using a radiometric assay (e.g., ³³P-ATP) or a non-radioactive method like ELISA or a fluorescence-based assay.

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

-

Protocol 2: Cell Proliferation Assay (GI50 Determination)

-

Objective: To determine the concentration of this compound that causes 50% inhibition of cell growth (GI50).

-

Methodology:

-

Leukemia cell lines (e.g., MOLM-13, MV4;11) are seeded in 96-well plates at a predetermined density.

-

Cells are treated with a range of concentrations of this compound or vehicle control.

-

Plates are incubated for a period of 48-72 hours under standard cell culture conditions.

-

Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

-

The GI50 value is determined from the dose-response curve.

-

Protocol 3: Western Blot Analysis for Phosphoprotein Levels

-

Objective: To assess the effect of this compound on the phosphorylation status of its downstream targets.

-

Methodology:

-

Cells are treated with this compound at various concentrations and for different durations.

-

Following treatment, cells are lysed to extract total protein.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

Membranes are blocked and then incubated with primary antibodies specific for phosphorylated proteins (e.g., p-FLT3, p-STAT5, p-Histone H3) and total proteins.

-

After washing, membranes are incubated with appropriate HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Protocol 4: In Vivo Xenograft Tumor Model

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Immunocompromised mice (e.g., SCID or nude mice) are subcutaneously or intravenously inoculated with human leukemia cells (e.g., MOLM-13).[3][5]

-

Once tumors are established, mice are randomized into treatment and control groups.

-

This compound is administered orally at various dose levels and schedules (e.g., twice daily for 14 days).[5]

-

Tumor volume and body weight are measured regularly throughout the study.[3][5]

-

At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for target inhibition).[5]

-

Pharmacokinetics and Clinical Insights

Phase I clinical trials have been conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in patients with relapsed or refractory leukemias.[7] These studies revealed that this compound is rapidly absorbed and converted to a major, less potent metabolite, M1.[8] The half-lives for both this compound and M1 were found to be short, ranging from 2.4 to 4.9 hours and 2.6 to 6.6 hours, respectively.[7]

A key finding from these trials was the transient nature of target inhibition.[7][9] While significant inhibition of FLT3 and STAT5 phosphorylation was observed at 2 hours post-dose, this effect was largely diminished by 12 hours.[7] This has led to the suggestion that the limited clinical responses observed with FLT3 inhibitors may be due to the failure to achieve sustained target inhibition.[8][9]

Conclusion

This compound is a potent multi-kinase inhibitor with a well-defined target profile centered on FLT3, ABL, and Aurora kinases. Its ability to target both wild-type and mutated forms of these kinases, including the clinically significant ABL-T315I mutation, underscores its therapeutic potential. Preclinical data robustly support its mechanism of action, demonstrating downstream pathway modulation, cell cycle arrest, and induction of apoptosis in relevant leukemia models. While clinical development has highlighted challenges related to achieving sustained target inhibition due to its pharmacokinetic properties, the in-depth understanding of this compound's target profile provides a valuable foundation for the development of next-generation kinase inhibitors with improved pharmacological characteristics. The research on this compound continues to offer important insights into the complexities of targeting kinase signaling in cancer therapy.

References

- 1. Facebook [cancer.gov]

- 2. apexbt.com [apexbt.com]

- 3. This compound, a novel multikinase inhibitor, suppresses the growth of leukemia cells with FLT3 mutations or T315I-mutated BCR/ABL translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. ashpublications.org [ashpublications.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ashpublications.org [ashpublications.org]

- 8. A pharmacodynamic study of the FLT3 inhibitor this compound yields insight into the basis for clinical response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A pharmacodynamic study of the FLT3 inhibitor this compound yields insight into the basis for clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]

KW-2449: A Technical Guide to a Multi-Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of KW-2449, a potent multi-kinase inhibitor. This document details its inhibitory activity, mechanism of action, and the experimental protocols used to characterize its effects, with a focus on its application in hematological malignancies.

Executive Summary

This compound is an orally available small molecule that demonstrates potent inhibitory activity against several critical kinases implicated in cancer, particularly leukemia. It is a multi-targeted inhibitor, primarily targeting FMS-related tyrosine kinase 3 (FLT3), ABL kinase, and Aurora kinases[1][2]. Its mechanism of action is contingent on the genetic context of the cancer cells. In leukemia cells harboring FLT3 mutations, this compound inhibits the FLT3/STAT5 signaling pathway, leading to G1 cell cycle arrest and apoptosis[2][3][4]. In cells with wild-type FLT3, its anti-proliferative effects are largely attributed to the inhibition of Aurora kinases, resulting in the reduction of phosphorylated histone H3, G2/M arrest, and subsequent apoptosis[2][4][5]. The dual activity profile makes this compound a compound of significant interest for various leukemia subtypes, including those resistant to other tyrosine kinase inhibitors like imatinib[4].

Data Presentation: Inhibitory Profile of this compound

The following tables summarize the quantitative data on the inhibitory activity of this compound against various kinases and cell lines.

Table 1: Kinase Inhibitory Activity of this compound (IC50 Values)

| Target Kinase | IC50 (nM) | Notes |

| FLT3 | 6.6[5][6] | Potent inhibition of wild-type FLT3. |

| FLT3 (D835Y) | 1[6][7] | High potency against a common activating mutation. |

| ABL | 14[5][6] | Inhibition of the ABL tyrosine kinase. |

| ABL (T315I) | 4[5][6] | Potent inhibition of the imatinib-resistant T315I mutant. |

| Aurora A | 48[5][6] | Inhibition of a key mitotic kinase. |

| FGFR1 | 36[6][8] | Activity against Fibroblast Growth Factor Receptor 1. |

| JAK2 | 150[6][7] | Moderate activity against Janus Kinase 2. |

| c-Kit | 300[7] | Moderate activity. |

| SRC | 400[6][7] | Moderate activity. |

| PDGFRα | 1700[6][7] | Weak activity. |

| P-FLT3 (in culture) | 13.1[3] | Inhibition of FLT3 autophosphorylation in Molm-14 cells. |

| P-FLT3 (in plasma) | 144[3] | ~10-fold shift in IC50 in the presence of human plasma. |

Table 2: Cellular Growth Inhibitory Activity of this compound (GI50 Values)

| Cell Line | Genotype/Phenotype | GI50 (µM) |

| MOLM-13 | FLT3-ITD | 0.024[6] |

| MV4;11 | FLT3-ITD | 0.011[6] |

| 32D (FLT3/ITD) | Murine cells expressing human FLT3-ITD | 0.024[6] |

| 32D (FLT3/D835Y) | Murine cells expressing human FLT3-D835Y | 0.046[6] |

| 32D (wt-FLT3/FL) | Murine cells expressing wild-type FLT3 | 0.014[6] |

| RS4;11 | FLT3 wild-type | 0.23[8] |

| K562 | BCR-ABL (imatinib-resistant) | 0.27[6][7] |

| TCC-Y/sr | BCR-ABL/T315I | 0.2 - 0.6[9] |

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-leukemic effects through the inhibition of distinct signaling pathways, primarily dependent on the FLT3 mutation status of the cells.

Inhibition of the FLT3-STAT5 Pathway in FLT3-Mutated Leukemia

In acute myeloid leukemia (AML) cells with activating mutations in FLT3 (e.g., internal tandem duplications, ITD), the receptor is constitutively active, leading to uncontrolled proliferation and survival. This compound directly inhibits the kinase activity of both wild-type and mutated FLT3. This inhibition prevents the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription 5 (STAT5). The inactivation of the FLT3-STAT5 signaling axis results in the induction of G1 cell cycle arrest and apoptosis[2][3][4].

Caption: this compound inhibits mutated FLT3, blocking STAT5 phosphorylation and cell proliferation.

Inhibition of the Aurora Kinase Pathway in FLT3 Wild-Type Leukemia

In leukemia cells that do not rely on FLT3 signaling, this compound's cytotoxic effects are primarily mediated through the inhibition of Aurora kinases, particularly Aurora A and B. These are serine/threonine kinases that play a crucial role in mitotic progression. Inhibition of Aurora kinases by this compound leads to a reduction in the phosphorylation of Histone H3, a key substrate of Aurora B. This disruption of mitotic processes results in a G2/M cell cycle arrest and subsequent apoptosis[2][4][5].

Caption: this compound inhibits Aurora Kinase, causing G2/M arrest and apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Cell Culture

-

Cell Lines: MOLM-13 (FLT3-ITD positive) and RS4;11 (FLT3 wild-type) human leukemia cell lines are commonly used.

-

Culture Medium: Cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).

-

Incubation Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2[3].

Immunoblotting for Phospho-FLT3 and Phospho-STAT5

This protocol is used to determine the IC50 of this compound for the inhibition of FLT3 and its downstream target STAT5.

-

Cell Treatment: Leukemia cells (e.g., Molm-14) are incubated with varying concentrations of this compound for a specified period (e.g., 1 hour)[3].

-

Cell Lysis:

-

Wash cells with phosphate-buffered saline (PBS).

-

Lyse cells in a lysis buffer (20 mM Tris pH 7.4, 100 mM NaCl, 1% Igepal, 1 mM EDTA, 2 mM NaVO4) supplemented with a complete protease inhibitor cocktail.

-

Incubate on a rocker for 30 minutes at 4°C.

-

Clarify the lysate by centrifugation at 16,000 x g[4].

-

-

Immunoprecipitation (for P-FLT3):

-

The supernatant is incubated with an anti-FLT3 antibody overnight.

-

Protein A sepharose is added for an additional 2 hours to capture the antibody-protein complex[4].

-

-

SDS-PAGE and Western Blotting:

-

Whole-cell lysates (for P-STAT5) and immunoprecipitated samples (for P-FLT3) are run on separate SDS-PAGE gels.

-

Proteins are transferred to an Immobilon membrane.

-

The membrane is immunoblotted with an anti-phosphotyrosine antibody (for P-FLT3) or an anti-phospho-STAT5 antibody.

-

Membranes are then stripped and re-probed with antibodies for total FLT3 and total STAT5 to ensure equal protein loading[4].

-

-

Detection and Analysis:

-

Proteins are visualized using chemiluminescence and exposed to X-ray film.

-

Densitometry is performed on the bands to quantify protein levels.

-

The IC50 value is determined by linear regression analysis of the dose-response curves[4].

-

References

- 1. Facebook [cancer.gov]

- 2. This compound, a novel multikinase inhibitor, suppresses the growth of leukemia cells with FLT3 mutations or T315I-mutated BCR/ABL translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A pharmacodynamic study of the FLT3 inhibitor this compound yields insight into the basis for clinical response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. apexbt.com [apexbt.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. adooq.com [adooq.com]

- 8. ashpublications.org [ashpublications.org]

- 9. researchgate.net [researchgate.net]

Preclinical Profile of KW-2449: A Multi-Kinase Inhibitor for Leukemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

KW-2449 is a novel, orally administered, multi-targeted kinase inhibitor demonstrating significant preclinical activity against various forms of leukemia.[1][2] Its primary targets include FMS-like tyrosine kinase 3 (FLT3), ABL kinase, the imatinib-resistant ABL-T315I mutant, and Aurora kinase.[1][3][4] Preclinical data reveal that this compound potently suppresses the growth of leukemia cells harboring FLT3 mutations, a common feature in Acute Myeloid Leukemia (AML) associated with poor prognosis.[5] The compound induces cell cycle arrest and apoptosis by inhibiting the FLT3-STAT5 signaling pathway.[1][2] Furthermore, this compound is effective in FLT3 wild-type leukemia models, where its inhibitory action on Aurora kinase leads to G2/M arrest.[1][5] Notably, it overcomes resistance to imatinib in Chronic Myeloid Leukemia (CML) models by targeting both BCR/ABL and Aurora kinases, including the formidable T315I mutation.[1][2] In vivo studies using leukemia xenograft models have confirmed its dose-dependent anti-tumor efficacy and survival-prolongation effects with minimal bone marrow suppression.[1][4][5] These findings underscore the therapeutic potential of this compound across a spectrum of leukemias, warranting its clinical investigation.[1][2]

Introduction

Leukemia is characterized by the uncontrolled proliferation of hematopoietic cells, driven by various genetic aberrations. In Acute Myeloid Leukemia (AML), activating mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor, present in approximately 30-40% of patients, are linked to a poor prognosis.[5] Similarly, the Philadelphia chromosome, resulting in the BCR-ABL fusion protein, is the hallmark of Chronic Myeloid Leukemia (CML).[6] While tyrosine kinase inhibitors (TKIs) like imatinib have revolutionized CML treatment, the emergence of resistance, particularly through mutations like T315I in the ABL kinase domain, remains a significant clinical challenge.[1][6]

This compound is a small molecule inhibitor developed to address these oncogenic drivers. By targeting FLT3, ABL (including the T315I mutant), and Aurora kinases, this compound offers a multi-pronged approach to disrupt the signaling pathways essential for the survival and proliferation of various leukemia subtypes.[1][2] This document provides a comprehensive overview of the preclinical data for this compound in leukemia models.

In Vitro Kinase Inhibition Profile

This compound was evaluated for its inhibitory activity against a panel of clinically relevant kinases in cell-free assays. The compound demonstrated high potency against FLT3, ABL, and Aurora A kinases, including the critical ABL-T315I resistance mutation.

| Target Kinase | IC50 (nM) | Reference(s) |

| FLT3 | 6.6 | [3][4] |

| FLT3 (D835Y) | 1 | [3] |

| ABL | 14 | [3][4][5] |

| ABL (T315I) | 4 | [3][4][5] |

| Aurora A | 48 | [4][5] |

| FGFR1 | 36 | [3][5] |

| Table 1: In Vitro Kinase Inhibitory Activity of this compound. |

In Vitro Anti-Leukemic Activity & Mechanism of Action

Activity in FLT3-Mutated Leukemia Models

This compound exhibits potent growth-inhibitory effects against leukemia cell lines with activating FLT3 mutations, such as internal tandem duplications (FLT3-ITD) or mutations in the tyrosine kinase domain (FLT3/D835Y).[1][4]

| Cell Line | FLT3 Status | GI50 (µM) | Reference(s) |

| MOLM-13 | FLT3-ITD | 0.011 - 0.024 | [4][5] |

| MV4;11 | FLT3-ITD | 0.011 | [4] |

| 32D/FLT3-ITD | FLT3-ITD | 0.024 | [4] |

| 32D/FLT3-D835Y | D835Y | 0.046 | [4] |

| Table 2: Growth Inhibitory Activity of this compound in FLT3-Mutated Leukemia Cells. |

The anti-leukemic effect in these models is mediated by the direct inhibition of FLT3 kinase activity.[1] This leads to a dose-dependent reduction in the phosphorylation of both FLT3 and its key downstream signaling molecule, STAT5.[3][5] The disruption of this pathway results in G1 phase cell cycle arrest and the induction of apoptosis.[1][4]

Activity in FLT3-Wild Type Leukemia Models

This compound also demonstrates efficacy in leukemia cells that do not harbor FLT3 mutations.[1] This activity is attributed to its inhibition of other key targets, particularly Aurora kinases.

| Cell Line | FLT3 Status | GI50 (µM) | Reference(s) |

| RS4;11 | Wild-Type | 0.23 | [5] |

| Table 3: Growth Inhibitory Activity of this compound in FLT3-Wild Type Leukemia Cells. |

In FLT3 wild-type cells, treatment with this compound leads to a reduction in the phosphorylation of histone H3, a direct substrate of Aurora B kinase.[1][3][5] This inhibition disrupts mitotic progression, causing a G2/M phase cell cycle arrest and subsequent apoptosis.[1][5]

Activity in Imatinib-Resistant CML Models

A key feature of this compound is its potent activity against imatinib-resistant CML, including cells expressing the T315I mutation, which is resistant to first and second-generation TKIs.[1][3] This effect stems from the simultaneous downregulation of both BCR/ABL and Aurora kinases.[1][2]

In Vivo Efficacy in Leukemia Xenograft Models

The anti-tumor activity of this compound was confirmed in vivo using a subcutaneous xenograft model with FLT3-ITD positive MOLM-13 cells.[5]

| Model | Treatment | Dosing Schedule | Outcome | Reference(s) |

| MOLM-13 Xenograft (SCID mice) | This compound (2.5 - 20 mg/kg) | Oral, twice daily for 14 days | Dose-dependent tumor growth inhibition | [4][5] |

| MOLM-13 Xenograft (SCID mice) | This compound (20 mg/kg) | Oral, twice daily | Complete remission in all mice; significant decrease of P-FLT3 and P-STAT5 in tumors | [5] |

| MOLM-13 & 32D/FLT3-D835Y (IV models) | This compound (20 mg/kg) | Oral | Prolonged survival | [5] |

| Table 4: Summary of In Vivo Efficacy of this compound. |

Oral administration of this compound was well-tolerated and resulted in significant, dose-dependent inhibition of tumor growth.[1][4] The treatment was associated with minimal bone marrow suppression, indicating a favorable safety profile.[1][2]

Detailed Experimental Protocols

Cell Viability Assay

Cell viability was assessed using a tetrazolium salt-based assay (e.g., WST-1 or similar).[3][4]

-

Leukemia cells were seeded in 96-well plates.

-

Cells were treated with various concentrations of this compound or vehicle control.

-

A tetrazolium salt solution was added to each well and incubated for 1-4 hours to allow for conversion to formazan by metabolically active cells.

-

The absorbance was measured using a plate reader, and cell viability was calculated as a percentage relative to the vehicle-treated control. The GI50 (concentration for 50% inhibition of growth) was determined from dose-response curves.

Cell Cycle Analysis

-

MOLM-13 and RS4;11 cells were treated with this compound for 24, 48, and 72 hours.[3]

-

Following treatment, cells were harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Fixed cells were washed and resuspended in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.

-

DNA content was analyzed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Phospho-Protein Analysis

This protocol was used to determine the phosphorylation status of FLT3 and STAT5.[3][7]

-

Cell Lysis: Cells were washed in PBS and lysed in a buffer containing 20 mM Tris (pH 7.4), 100 mM NaCl, 1% Igepal, 1 mM EDTA, 2 mM NaVO4, and a protease inhibitor cocktail.[3]

-

Immunoprecipitation (for P-FLT3): For analyzing phosphorylated FLT3, cell extracts were incubated overnight with an anti-FLT3 antibody, followed by the addition of protein A sepharose to capture the immune complexes.[3] Whole-cell lysates were used for STAT5 analysis.

-

SDS-PAGE and Transfer: Immunoprecipitates or whole-cell lysates (50 µg) were resolved by SDS-PAGE and transferred to an Immobilon (PVDF) membrane.[3]

-

Immunoblotting: Membranes were blocked and then incubated with primary antibodies, such as anti-phosphotyrosine (4G10) to detect P-FLT3 or anti-phospho-STAT5 (Y694).[3]

-

Detection: After incubation with an HRP-conjugated secondary antibody, proteins were visualized using a chemiluminescence detection system.[3]

-

Reprobing: To confirm equal protein loading, membranes were stripped and reprobed with antibodies against total FLT3 or STAT5.[3]

In Vivo Xenograft Study

-

Cell Inoculation: SCID mice were subcutaneously inoculated with MOLM-13 leukemia cells.[4]

-

Randomization: Once tumors reached a volume of 90-130 mm³, mice were randomized into treatment and vehicle control groups.[4]

-

Treatment: this compound (2.5, 5.0, 10, and 20 mg/kg) or vehicle (0.5% methylcellulose) was administered orally, twice a day, for 14 consecutive days.[4]

-

Monitoring: Tumor volume was measured twice weekly during the treatment period. Body weight and general health were monitored as indicators of toxicity.[4]

Conclusion

The comprehensive preclinical data for this compound reveal its potent and broad-spectrum anti-leukemic activity. By effectively targeting key oncogenic kinases such as FLT3, ABL (including T315I), and Aurora, this compound demonstrates significant efficacy in vitro and in vivo across multiple leukemia subtypes. Its distinct mechanisms of action—inhibiting FLT3/STAT5 signaling in FLT3-mutated AML and disrupting mitosis via Aurora kinase inhibition in other leukemias—provide a strong rationale for its clinical application. The compound's ability to overcome critical resistance mutations like T315I further highlights its potential to address unmet needs in the treatment of refractory leukemia.[1][2] The robust in vivo efficacy coupled with a favorable safety profile strongly supported the advancement of this compound into clinical trials for patients with AML and CML.[1][2][5]

References

- 1. This compound, a novel multikinase inhibitor, suppresses the growth of leukemia cells with FLT3 mutations or T315I-mutated BCR/ABL translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ashpublications.org [ashpublications.org]

- 6. Frontiers | Combination Therapies in Chronic Myeloid Leukemia for Potential Treatment-Free Remission: Focus on Leukemia Stem Cells and Immune Modulation [frontiersin.org]

- 7. A pharmacodynamic study of the FLT3 inhibitor this compound yields insight into the basis for clinical response - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics of KW-2449: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

KW-2449 is an orally available, multi-targeted kinase inhibitor with potent activity against FMS-like tyrosine kinase 3 (FLT3), ABL, and Aurora kinases.[1] These kinases are crucial regulators of cell proliferation and survival, and their dysregulation is implicated in various hematological malignancies.[1] this compound has shown potential in preclinical and clinical settings for the treatment of acute myeloid leukemia (AML), particularly in patients with FLT3 mutations, as well as imatinib-resistant chronic myeloid leukemia (CML).[2][3] This technical guide provides a comprehensive overview of the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), supported by data from clinical and preclinical studies.

Mechanism of Action and Signaling Pathways

This compound exerts its anti-leukemic effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival. Its primary targets include FLT3, ABL, and Aurora kinases.[4]

FLT3 Signaling Pathway: Constitutive activation of FLT3, often due to internal tandem duplication (ITD) mutations, is a common driver in AML. This compound directly inhibits the autophosphorylation of FLT3, thereby blocking its downstream signaling cascade.[5] A critical downstream effector of FLT3 is the Signal Transducer and Activator of Transcription 5 (STAT5).[5] By inhibiting FLT3, this compound prevents the phosphorylation and activation of STAT5, leading to the downregulation of genes that promote cell survival and proliferation.[2][6] This ultimately results in G1 cell cycle arrest and apoptosis in FLT3-mutated leukemia cells.[6][7]

Aurora Kinase Signaling Pathway: Aurora kinases are essential for proper mitotic progression. Their overexpression in cancer cells contributes to genetic instability. This compound inhibits Aurora kinases, leading to a reduction in the phosphorylation of Histone H3, a key substrate of Aurora B.[6][7] This disruption of Aurora kinase activity results in G2/M cell cycle arrest and subsequent apoptosis in leukemia cells, including those without FLT3 mutations.[6][7]

BCR-ABL Signaling Pathway: In CML, the BCR-ABL fusion protein drives leukemogenesis through constitutive tyrosine kinase activity. This compound has demonstrated inhibitory activity against the ABL kinase, including the T315I mutation which confers resistance to imatinib.[7] By inhibiting BCR-ABL, this compound can overcome imatinib resistance and induce apoptosis in CML cells.[2]

Diagram: Simplified Signaling Pathways of this compound

Caption: Simplified signaling pathways targeted by this compound.

Pharmacokinetics

Absorption

Following oral administration in humans, this compound is rapidly absorbed, with peak plasma concentrations (Tmax) observed at approximately 2 hours post-dose.[5]

Metabolism

Preclinical and clinical studies have shown that this compound is extensively metabolized to a major active metabolite, M1.[5] The conversion of this compound to M1 is mediated by monoamine oxidase-B (MAO-B) and aldehyde oxidase.[5] Pharmacokinetic analyses from a Phase 1 clinical trial revealed that the plasma levels of the M1 metabolite were generally higher than those of the parent compound, this compound.[5] The metabolite M1 is reported to be 3.6-fold less potent than this compound in inhibiting FLT3.[5]

Distribution

Specific studies on the tissue distribution of this compound are not extensively detailed in the available literature. However, the inhibitory activity of this compound is reportedly not affected by the presence of human plasma proteins such as α1-acid glycoprotein, suggesting that protein binding may not significantly limit its activity.[6][7]

Excretion

Detailed information on the routes and extent of excretion of this compound and its metabolites is not currently available in the published literature.

Quantitative Pharmacokinetic Data

The following tables summarize the pharmacokinetic parameters of this compound and its major metabolite M1 from a Phase 1 clinical trial in patients with hematological malignancies.[5]

Table 1: Plasma Concentrations of this compound and M1 in a Phase 1 Clinical Trial [5]

| Dose Level | Daily Dose (mg) | Number of Patients | This compound (nM) at 2 hours | M1 (nM) at 2 hours | This compound (nM) at 12 hours | M1 (nM) at 12 hours |

| 1 | 25 | 6 | 20.5 ± 5.6 | 108.9 ± 31.2 | 2.1 ± 0.6 | 28.5 ± 8.7 |

| 2 | 50 | 3 | 45.3 ± 10.1 | 224.7 ± 50.1 | 4.8 ± 1.5 | 58.7 ± 18.2 |

| 3 | 100 | 6 | 88.2 ± 18.9 | 450.3 ± 96.2 | 9.7 ± 2.6 | 118.9 ± 31.5 |

| 4 | 200 | 3 | 155.6 ± 35.8 | 789.2 ± 181.5 | 18.9 ± 5.1 | 235.6 ± 63.8 |

| 5 | 300 | 3 | 233.3 ± 53.7 | 1183.8 ± 272.3 | 28.4 ± 7.6 | 353.4 ± 95.7 |

| 6 | 400 | 3 | 311.1 ± 71.6 | 1578.4 ± 363.1 | 37.8 ± 10.2 | 471.2 ± 127.6 |

| 7 | 500 | 6 | 388.9 ± 89.5 | 1973.0 ± 453.8 | 47.3 ± 12.8 | 589.0 ± 159.5 |

Data are presented as mean ± standard error of the mean (SEM).

Table 2: Summary of Key Pharmacokinetic Parameters of this compound and M1

| Parameter | Value | Reference |

| Tmax (Time to Peak Plasma Concentration) | ~2 hours | [5] |

| Half-life (t1/2) | 2.5 to 3.5 hours (for both this compound and M1) | [5] |

Experimental Protocols

Pharmacokinetic Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

While a detailed, step-by-step protocol for the analysis of this compound is not publicly available, the general methodology employed in the Phase 1 clinical trial is described as a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[5] A generalizable protocol for the analysis of tyrosine kinase inhibitors in plasma is outlined below.

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add 400 µL of a precipitation solvent (e.g., acetonitrile) containing an appropriate internal standard.

-

Vortex the mixture for 2 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at high speed (e.g., 12,000 x g) for 5 minutes at room temperature to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

2. Chromatographic Separation (HPLC):

-

Column: A reverse-phase C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm) is typically used.

-

Mobile Phase: A gradient elution is commonly employed using two mobile phases:

-

Mobile Phase A: An aqueous solution with an additive to improve peak shape and ionization (e.g., 0.1% formic acid and 5 mM ammonium formate in water).

-

Mobile Phase B: An organic solvent such as acetonitrile.

-

-

Flow Rate: A typical flow rate is around 0.4 mL/min.

-

Gradient: The gradient starts with a low percentage of Mobile Phase B, which is gradually increased to elute the analytes, followed by a re-equilibration step.

3. Mass Spectrometric Detection (MS/MS):

-

Ionization Source: An electrospray ionization (ESI) source is commonly used, operated in the positive ion mode for most tyrosine kinase inhibitors.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.

-

Data Analysis: The concentration of the analyte in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a blank matrix.

Diagram: General Workflow for LC-MS/MS based Pharmacokinetic Analysis

Caption: General experimental workflow for LC-MS/MS analysis of plasma samples.

Pharmacodynamic Analysis: Plasma Inhibitory Activity (PIA) Assay

The PIA assay is a pharmacodynamic tool used to measure the biological activity of a drug in patient plasma.[5] It assesses the ability of plasma from a patient treated with an inhibitor to suppress the target kinase activity in a relevant cell line.

1. Cell Culture:

-

A leukemia cell line that is dependent on the target kinase (e.g., MOLM-14 cells for FLT3) is cultured under standard conditions.

2. Plasma Incubation:

-

Patient plasma samples, collected at various time points before and after drug administration, are used.

-

The cultured cells are incubated with the patient plasma for a defined period (e.g., 1 hour).

3. Cell Lysis and Protein Extraction:

-

After incubation, the cells are washed and then lysed to extract total cellular proteins.

4. Western Blot Analysis:

-

The protein lysates are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with antibodies specific for the phosphorylated form of the target kinase (e.g., phospho-FLT3) and the total form of the kinase.

-

The amount of phosphorylated and total protein is detected and quantified.

5. Data Analysis:

-

The level of target phosphorylation in cells treated with post-dose plasma is compared to that in cells treated with pre-dose plasma to determine the percentage of inhibition.

Diagram: Workflow of the Plasma Inhibitory Activity (PIA) Assay

Caption: Experimental workflow for the Plasma Inhibitory Activity (PIA) assay.

Conclusion

This compound is a multi-targeted kinase inhibitor with a pharmacokinetic profile characterized by rapid oral absorption and extensive metabolism to an active metabolite, M1. The relatively short half-life of both the parent compound and its metabolite may present challenges for maintaining sustained target inhibition. The data presented in this guide, derived from a Phase 1 clinical trial, provide valuable insights for researchers and drug development professionals. Further studies are warranted to fully elucidate the distribution and excretion of this compound and to optimize dosing strategies to maximize its therapeutic potential in the treatment of hematological malignancies.

References

- 1. Issues in interpreting the in vivo activity of Aurora-A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel multikinase inhibitor, suppresses the growth of leukemia cells with FLT3 mutations or T315I-mutated BCR/ABL translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A pharmacodynamic study of the FLT3 inhibitor this compound yields insight into the basis for clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. A pharmacodynamic study of the FLT3 inhibitor this compound yields insight into the basis for clinical response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

initial studies on KW-2449 cytotoxicity in cancer cells

An In-depth Technical Guide on the Initial Studies of KW-2449 Cytotoxicity in Cancer Cells

This technical guide provides a comprehensive overview of the initial preclinical studies on this compound, a multi-targeted kinase inhibitor, focusing on its cytotoxic effects in cancer cells. The document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is an orally available, multi-targeted kinase inhibitor with potent activity against several key proteins implicated in cancer, particularly leukemia.[1] Initial studies have demonstrated its efficacy against FMS-related tyrosine kinase 3 (FLT3), ABL kinase (including the T315I mutant), and Aurora kinases.[2][3][4] Activating mutations in FLT3 are common in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis, making it a critical therapeutic target.[5][6] this compound has shown promise in inducing cytotoxicity in cancer cells, especially those harboring FLT3 mutations.[5][6]

Mechanism of Action

This compound exerts its cytotoxic effects through the inhibition of multiple signaling pathways. In leukemia cells with FLT3 mutations, this compound directly inhibits FLT3 and its downstream target, STAT5.[7] This inhibition leads to the downregulation of phosphorylated FLT3 and STAT5, resulting in G1 cell cycle arrest and subsequent apoptosis.[2] In FLT3 wild-type leukemia cells, this compound's inhibitory effect on Aurora kinases becomes more prominent, leading to a reduction in phosphorylated histone H3, G2/M cell cycle arrest, and apoptosis.[2][4] Furthermore, its ability to inhibit BCR/ABL, including the imatinib-resistant T315I mutation, provides a therapeutic avenue for certain types of Chronic Myeloid Leukemia (CML) and Acute Lymphoblastic Leukemia (ALL).[8]

Quantitative Data on Cytotoxicity and Kinase Inhibition

The following tables summarize the quantitative data from initial studies on this compound, detailing its inhibitory concentrations on various kinases and its growth inhibitory effects on different cancer cell lines.

Table 1: Inhibitory Activity of this compound against Target Kinases

| Target Kinase | IC50 (nM) | Reference |

| FLT3 | 6.6 | [3][4] |

| Phosphorylated FLT3 (in Molm-14 cells) | 13.1 | [5] |

| ABL | 14 | [3][4] |

| ABL (T315I mutant) | 4 | [3][4] |

| Aurora Kinase | 48 | [3][4] |

| FGFR1 | 36 | [7] |

Table 2: Growth Inhibitory Activity of this compound in Leukemia Cell Lines

| Cell Line | FLT3 Status | GI50 (µM) | Reference |

| 32D/FLT3-ITD | ITD Mutation | 0.024 | [3] |

| 32D/FLT3-D835Y | D835Y Mutation | 0.046 | [3] |

| 32D/wt-FLT3 + FL | Wild-Type | 0.014 | [3] |

| MOLM-13 | ITD Mutation | 0.024 | [3] |

| MV4;11 | ITD Mutation | 0.011 | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used in the initial cytotoxic studies of this compound.

Cell Lines and Culture

-

Molm-14 Cells: Human acute myeloid leukemia cell line harboring the FLT3/ITD mutation.[5]

-

32D Cells: A murine myeloid progenitor cell line, engineered to express various forms of human FLT3 (wild-type, ITD, and D835Y mutations).[3]

-

MOLM-13 and MV4;11 Cells: Human leukemia cell lines with FLT3-ITD mutations.[3]

-

Cells were cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and other necessary growth factors, and maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assays

The cytotoxic effects of this compound were primarily assessed using colorimetric assays such as the MTT assay.[5]

-

Cell Seeding: Cancer cells were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: Cells were treated with various concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals were dissolved using a solubilizing agent (e.g., DMSO or a detergent solution).

-

Absorbance Measurement: The absorbance of the resulting colored solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability was calculated as a percentage of the vehicle-treated control.

Immunoblot Analysis for Protein Phosphorylation

To investigate the mechanism of action, the effect of this compound on the phosphorylation status of its target kinases and downstream signaling proteins was evaluated by immunoblotting.[5][7]

-

Cell Lysis: Following treatment with this compound, cells were washed with phosphate-buffered saline (PBS) and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[7]

-

Protein Quantification: The total protein concentration in the cell lysates was determined using a protein assay (e.g., Bio-Rad Protein Assay).[7]

-

Immunoprecipitation (for FLT3): For analyzing FLT3 phosphorylation, the protein was immunoprecipitated from the cell lysate using an anti-FLT3 antibody.[7]

-

SDS-PAGE and Western Blotting: The cell lysates or immunoprecipitated proteins were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: The membrane was blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-FLT3, FLT3, phospho-STAT5, STAT5).

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands were visualized using a chemiluminescence detection system.[7] Densitometry was used to quantify the band intensities.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway targeted by this compound, its multifaceted mechanism of action, and a typical experimental workflow for assessing its cytotoxic effects.

Caption: FLT3/STAT5 signaling pathway inhibited by this compound.

Caption: Multi-targeted mechanism of action of this compound.

Caption: Experimental workflow for an MTT cytotoxicity assay.

References

- 1. Facebook [cancer.gov]

- 2. This compound, a novel multikinase inhibitor, suppresses the growth of leukemia cells with FLT3 mutations or T315I-mutated BCR/ABL translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. apexbt.com [apexbt.com]

- 5. A pharmacodynamic study of the FLT3 inhibitor this compound yields insight into the basis for clinical response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A pharmacodynamic study of the FLT3 inhibitor this compound yields insight into the basis for clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. HDAC inhibitors potentiate the activity of the BCR/ABL kinase inhibitor this compound in imatinib-sensitive or -resistant BCR/ABL+ leukemia cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

KW-2449's Impact on STAT5 Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of KW-2449, a multi-kinase inhibitor, with a specific focus on its impact on the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5). This document provides a comprehensive overview of the compound's activity, detailed experimental protocols for assessing its effects, and visual representations of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of FLT3 and Downstream STAT5 Signaling

This compound is a potent inhibitor of multiple kinases, including FMS-like tyrosine kinase 3 (FLT3), ABL, ABL-T315I, and Aurora kinase.[1][2][3][4] Its primary mechanism for impacting STAT5 phosphorylation is through the direct inhibition of FLT3.[1][5] In many hematological malignancies, particularly Acute Myeloid Leukemia (AML), activating mutations in FLT3 lead to its constitutive activation. This aberrant activation results in the phosphorylation and activation of downstream signaling molecules, most notably STAT5.[6] Activated, phosphorylated STAT5 (pSTAT5) then translocates to the nucleus and promotes the transcription of genes involved in cell proliferation and survival.[6]

This compound effectively down-regulates the phosphorylation of FLT3, which in turn leads to a dose-dependent reduction in the phosphorylation of its downstream target, STAT5.[1][2][3] This inhibition of the FLT3/STAT5 signaling axis is a key contributor to the anti-leukemic effects of this compound, which include G1 cell cycle arrest and the induction of apoptosis in leukemia cells harboring FLT3 mutations.[1][2][4]

Quantitative Analysis of this compound Activity

The inhibitory activity of this compound has been quantified in various preclinical studies. The following tables summarize the key inhibitory concentrations (IC50) and growth inhibition (GI50) values.

Table 1: Inhibitory Activity of this compound and its Metabolite M1 on FLT3 and STAT5 Phosphorylation

| Compound | Target | Assay Condition | IC50 (nM) | Reference |

| This compound | Phospho-FLT3 | Molm-14 cells in culture medium (10% FBS) | 13.1 | [5] |

| M1 | Phospho-FLT3 | Molm-14 cells in culture medium (10% FBS) | 40.9 | [5] |

| This compound | Phospho-FLT3 | Molm-14 cells in normal human plasma | 144 | [5] |

| This compound | FLT3 (cell-free) | Cell-free kinase assay | 6.6 | [1][3] |

| This compound | ABL (cell-free) | Cell-free kinase assay | 14 | [3] |

| This compound | ABL-T315I (cell-free) | Cell-free kinase assay | 4 | [3] |